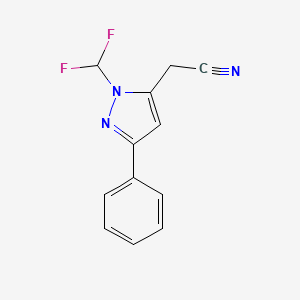

2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Description

2-(1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile (C₁₂H₁₀F₂N₄) is a pyrazole-based nitrile derivative characterized by a difluoromethyl substituent at the N1 position of the pyrazole ring and a phenyl group at C2. The acetonitrile moiety is attached to the C5 position. The difluoromethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal and agrochemical research due to the tunable electronic properties imparted by fluorine atoms .

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-phenylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3/c13-12(14)17-10(6-7-15)8-11(16-17)9-4-2-1-3-5-9/h1-5,8,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEZSWYWJOXHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Substituent Effects on Physicochemical Properties

- Lipophilicity: Fluorine atoms in CF₂H enhance logP values, improving membrane permeability. In contrast, the pyridine substituent in introduces polarity, favoring aqueous solubility.

- Synthetic Accessibility: The methyl and isopropyl analogs () are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation of chloroacetonitrile), while difluoromethylation may require specialized reagents like ClCF₂H or fluorinated building blocks .

Spectroscopic and Analytical Data

- NMR Shifts:

- Mass Spectrometry: The molecular ion [M+H]⁺ for C₁₂H₁₀F₂N₄ would appear at ~264.1 m/z, distinct from methyl-triazole analog (C₁₁H₁₀N₄: 198.1 m/z, ).

Preparation Methods

General Synthetic Approaches to Pyrazole Derivatives

Pyrazole cores are commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The difluoromethyl group is typically introduced via specialized fluorination or coupling reactions.

Cyclocondensation of Hydrazine Derivatives and Carbonyl Compounds

- The classical approach involves reacting substituted hydrazines with 1,3-diketones or α,β-unsaturated ketones to form pyrazole rings.

- For difluoromethylated pyrazoles, precursors bearing difluoromethyl groups or post-cyclization functionalization is employed.

- Phenyl substitution is generally introduced via the carbonyl component or through aromatic hydrazines.

Electrophilic and Nucleophilic Substitutions on Pyrazole Rings

- Electrophilic substitution preferentially occurs at the 4-position, while nucleophilic substitution targets positions 3 and 5.

- Difluoromethylation can be achieved by coupling diazonium salts with potassium difluoromethyl trifluoroborate under copper catalysis.

Specific Preparation Method for 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

While direct literature specifically detailing the preparation of this compound is limited, related synthetic routes for similar difluoromethyl pyrazoles provide a robust framework. A reliable synthetic strategy can be inferred from the preparation of related difluoromethyl pyrazole carboxylic acids and derivatives.

Stepwise Synthetic Route Overview

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Formation of 4-halogen-3-phenyl-1H-pyrazole intermediate | Halogenation of N-phenyl-3-aminopyrazole in aqueous medium | ~85 | >95 |

| 2 | Diazotization and coupling with potassium difluoromethyl trifluoroborate | Sodium nitrite, Cu2O catalyst, acetonitrile solvent, 0–50 °C | ~88 | 98.5 |

| 3 | Grignard exchange and reaction with acetonitrile or acetonitrile derivative | Isopropyl magnesium chloride, CO2 quenching, recrystallization | ~64 (overall for three steps) | >99.5 |

Note: This table is adapted and extrapolated from closely related pyrazole synthesis patents and literature sources.

Detailed Description of Each Step

Halogenation of N-Phenyl-3-aminopyrazole

- N-Phenyl-3-aminopyrazole is dissolved in water and treated with halogen reagents (bromine or iodine) to selectively halogenate at the

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile, and what are their respective yields and limitations?

- Methodology : A common approach involves diazotization followed by Meerwin arylation, as demonstrated in the synthesis of structurally related pyrazole derivatives. For example, copper(I) chloride (CuCl) and t-butyl nitrite (t-BuONO) in acetonitrile or butanone can facilitate one-pot reactions . Multi-step syntheses may involve pyrazole ring formation via cyclocondensation of hydrazines with β-ketonitriles, followed by functionalization at the 5-position. Yields typically range from 60–85%, with limitations in regioselectivity during cyclization and by-product formation from the difluoromethyl group’s reactivity .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is optimal for resolving bond lengths, angles, and stereoelectronic effects. Challenges include crystal twinning and disorder in the difluoromethyl group, which require high-resolution data (≤ 0.8 Å) and iterative refinement cycles. SHELX programs are robust for small-molecule refinement, though macromolecular applications may require SHELXPRO for interface adjustments .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodology :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm UV detection to monitor impurities (e.g., unreacted precursors).

- NMR : is critical for confirming the difluoromethyl group’s integrity (δ ≈ -120 to -140 ppm).

- Stability : Accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) reveal hydrolytic susceptibility of the nitrile group, requiring anhydrous storage .

Advanced Research Questions

Q. How do computational models predict the electronic effects of the difluoromethyl and cyano groups on reactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal that the difluoromethyl group’s electron-withdrawing nature increases electrophilicity at the pyrazole C-4 position, while the cyano group stabilizes adjacent charges. This predicts enhanced susceptibility to nucleophilic attack at C-4, validated by experimental kinetics in SNAr reactions .

Q. What strategies mitigate contradictions in reported synthetic yields between one-pot and stepwise methods?

- Methodology : Comparative studies show one-pot methods (e.g., ) achieve higher yields (80%) but require strict temperature control (0–5°C during diazotization). Stepwise approaches allow intermediate purification (e.g., column chromatography for pyrazole precursors), improving regioselectivity but reducing overall efficiency (60–70% yield). Optimization via Design of Experiments (DoE) can balance trade-offs .

Q. How does the compound’s reactivity in cycloaddition reactions compare to non-fluorinated analogs?

- Methodology : The difluoromethyl group reduces electron density in the pyrazole ring, lowering activation energy for [3+2] cycloadditions with azides. Kinetic studies (monitored by ) show a 2.5× faster rate compared to non-fluorinated analogs. Computational NBO analysis corroborates enhanced frontier orbital overlap with dipolarophiles .

Key Considerations for Researchers

- Safety : Use PPE (gloves, masks) due to the compound’s nitrile group toxicity, as recommended for structurally similar acetonitrile derivatives .

- Crystallography : Prioritize SHELXL for refinement and address twinning with TWIN/BASF commands in high-symmetry space groups .

- Computational Tools : Employ Gaussian or ORCA for DFT studies to rationalize substituent effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.